molecular formula C6H11B B1657915 4-Bromo-2,3-dimethylbut-1-ene CAS No. 58654-04-9

4-Bromo-2,3-dimethylbut-1-ene

Cat. No. B1657915
CAS RN: 58654-04-9
M. Wt: 163.06 g/mol
InChI Key: KHEGBTSWRVDATP-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbut-1-ene, also known as 4-bromo-2,3-dimethylbutene, is an organic compound with the molecular formula C7H12Br. It is a colorless liquid that is soluble in organic solvents. It is an important intermediate in the synthesis of other organic compounds and has a wide range of applications in the laboratory.

Scientific Research Applications

4-Bromo-2,3-dimethylbut-1-ene is used as a building block for the synthesis of other organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material in the synthesis of a variety of heterocyclic compounds, including quinolines, pyridines, and pyrimidines.

Mechanism of Action

4-Bromo-2,3-dimethylbut-1-ene undergoes a variety of reactions, including nucleophilic substitution, electrophilic addition, and radical addition. In nucleophilic substitution reactions, the bromine atom of the 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene molecule is replaced by a nucleophile, such as a halide ion or an amine. In electrophilic addition reactions, the bromine atom of the 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene molecule is replaced by an electrophile, such as a carbonyl group or an alkyl halide. In radical addition reactions, the bromine atom of the 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene molecule is replaced by a radical, such as a hydroxyl radical or an alkyl radical.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is used as a building block for the synthesis of other organic compounds, some of which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-Bromo-2,3-dimethylbut-1-ene is a relatively stable compound and is relatively easy to handle in the laboratory. It is soluble in a variety of organic solvents, making it suitable for use in a variety of synthetic reactions. However, it is also a relatively volatile compound, so it must be handled with care to avoid losses.

Future Directions

For research involving 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene include the development of new synthetic methods for its production, the development of new methods for its use in the synthesis of other organic compounds, and the study of its possible biochemical and physiological effects. Additionally, research could be conducted to explore the use of 4-Bromo-2,3-dimethylbut-1-enedimethylbut-1-ene in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

4-bromo-2,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h6H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEGBTSWRVDATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570423
Record name 4-Bromo-2,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58654-04-9
Record name 4-Bromo-2,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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